molecular formula C19H22N2O4 B2547848 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 1396808-83-5

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2547848
CAS No.: 1396808-83-5
M. Wt: 342.395
InChI Key: SFTFULRADKOCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic small molecule characterized by a piperidine scaffold substituted with a furan-3-carbonyl group and a phenoxyacetamide side chain. The furan ring may enhance metabolic stability or influence binding affinity through aromatic interactions .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-18(14-25-17-4-2-1-3-5-17)20-12-15-6-9-21(10-7-15)19(23)16-8-11-24-13-16/h1-5,8,11,13,15H,6-7,9-10,12,14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFULRADKOCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The furan-3-carbonyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.

    Reductive amination: The intermediate is subjected to reductive amination with formaldehyde and a suitable reducing agent to introduce the methyl group.

    Acylation: Finally, the resulting compound is acylated with phenoxyacetic acid chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (from evidence) share core features such as piperidine rings, acetamide linkages, and aromatic substituents. Key differences lie in substituent groups, which dictate pharmacological profiles. Below is a detailed analysis:

Goxalapladib (CAS-412950-27-7)

  • Structure : Contains a 1,8-naphthyridine core, trifluoromethyl biphenyl, and methoxyethyl-piperidine groups .
  • Pharmacology : Approved for atherosclerosis treatment, acting as a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor.
  • Key Differences: The naphthyridine core and trifluoromethyl groups enhance lipophilicity and target specificity compared to the furan and phenoxy groups in the target compound. Higher molecular weight (718.80 g/mol vs. ~388 g/mol for the target compound) may reduce blood-brain barrier penetration.

N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (, Entry 351)

  • Structure : Features a fluorophenyl group and methoxyacetamide linked to a phenethyl-piperidine .
  • Pharmacology : Likely a CNS-active compound due to structural similarity to opioid receptor modulators.
  • Key Differences :
    • Fluorine substitution increases metabolic stability but may reduce solubility compared to the target compound’s furan ring.
    • Phenethyl group enhances µ-opioid receptor affinity, absent in the target compound.

N-(4-hydroxy-3-piperidin-1-ylmethyl-phenyl)-2-methylsulfanyl-acetamide ()

  • Structure : Includes a hydroxyphenyl group and methylsulfanyl-acetamide .
  • Pharmacology: Potential kinase inhibitor (methylsulfanyl groups often modulate kinase binding).
  • Key Differences: Hydroxyphenyl and methylsulfanyl groups confer polar interactions, contrasting with the hydrophobic phenoxy and furan groups in the target compound.

N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide ()

  • Structure : Contains a trifluoromethyl phenylsulfonyl group and pyridinylmethyl substituent .
  • Pharmacology : Likely protease or protease-activated receptor (PAR) antagonist.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Therapeutic Indication
Target Compound Piperidine-acetamide Furan-3-carbonyl, phenoxy ~388* Not reported
Goxalapladib 1,8-Naphthyridine Trifluoromethyl biphenyl, methoxyethyl 718.80 Atherosclerosis
N-(2-fluorophenyl)-2-methoxy analog Piperidine-acetamide Fluorophenyl, methoxy, phenethyl ~400* CNS modulation (inferred)
Methylsulfanyl-acetamide Piperidine-acetamide Hydroxyphenyl, methylsulfanyl ~350* Kinase inhibition (inferred)
Trifluoromethyl-sulfonyl analog Piperidine-acetamide Trifluoromethyl phenylsulfonyl, pyridinyl ~450* Protease inhibition (inferred)

*Calculated based on structural formula.

Research Implications and Gaps

  • The target compound’s furan and phenoxy groups may offer unique pharmacokinetic advantages, such as improved oral bioavailability over bulkier analogs like Goxalapladib .
  • Lack of pharmacological data (e.g., receptor binding or enzyme inhibition assays) limits direct therapeutic comparisons. Further studies should explore its affinity for inflammatory targets (e.g., COX-2 or P2X7 receptors) given structural parallels to known modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.